2-Chloro-4-fluoro-6-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-6-nitrobenzonitrile is an organohalogen compound with the molecular formula C₇H₂ClFN₂O₂ It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-4-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-fluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluoro-6-nitrobenzonitrile.
Reduction: 2-Chloro-4-fluoro-6-aminobenzonitrile.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-6-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-fluorobenzonitrile
- 2-Chloro-4-nitrobenzonitrile
- 2-Fluoro-4-nitrobenzonitrile
Comparison: 2-Chloro-4-fluoro-6-nitrobenzonitrile is unique due to the presence of both chloro and fluoro substituents along with a nitro group. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2-Chloro-4-fluorobenzonitrile lacks the nitro group, making it less reactive in certain redox reactions. Similarly, 2-Chloro-4-nitrobenzonitrile and 2-Fluoro-4-nitrobenzonitrile differ in their halogen substituents, affecting their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
1253789-63-7 |
---|---|
Molekularformel |
C7H2ClFN2O2 |
Molekulargewicht |
200.55 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H2ClFN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H |
InChI-Schlüssel |
OZIGXRTYKXXOSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.